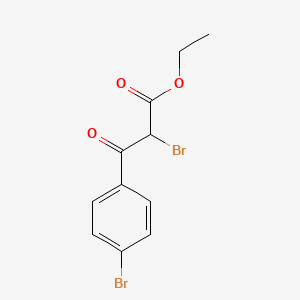

Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2O3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAUDNMELBAULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516412 | |

| Record name | Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87943-97-3 | |

| Record name | Ethyl α,4-dibromo-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87943-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of alpha-Bromo-beta-Keto Esters with a 4-Bromophenyl Group

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of α-bromo-β-keto esters featuring a 4-bromophenyl moiety, with a specific focus on the representative compound, ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate. These compounds are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems and as potential scaffolds in medicinal chemistry. This document offers detailed synthetic protocols, in-depth analysis of spectroscopic characteristics, and a discussion of their reactivity and potential utility in drug discovery, grounded in established chemical principles and data from closely related analogues.

Introduction

α-Bromo-β-keto esters are a class of bifunctional compounds that serve as versatile building blocks in organic synthesis. The presence of three key functional groups—an ester, a ketone, and an α-bromo substituent—provides multiple reaction sites for a variety of chemical transformations. The incorporation of a 4-bromophenyl group into this scaffold is of particular interest to medicinal chemists. The bromine atom can act as a handle for further functionalization via cross-coupling reactions, and the phenyl ring provides a core structure that is prevalent in many biologically active molecules. Furthermore, the 4-bromo substitution pattern is a common feature in compounds exhibiting antibacterial and anticonvulsant activities.

This guide will delve into the essential aspects of these molecules, providing researchers with the necessary information to synthesize, characterize, and utilize them in their research endeavors.

Synthesis of Ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate

The primary route for the synthesis of the target compound involves the α-bromination of its β-keto ester precursor, ethyl 3-oxo-3-(4-bromophenyl)propanoate.

Synthesis of the Precursor: Ethyl 3-oxo-3-(4-bromophenyl)propanoate

The precursor can be synthesized via a Claisen condensation reaction between ethyl acetate and a 4-bromobenzoyl derivative. A reliable and scalable method for its synthesis has been reported in the literature.[1][2]

α-Bromination of the β-Keto Ester

The introduction of the bromine atom at the α-position is a critical step. This is typically achieved through electrophilic bromination of the enol or enolate of the β-keto ester.

This protocol is based on established methods for the α-bromination of β-keto esters.

Materials:

-

Ethyl 3-oxo-3-(4-bromophenyl)propanoate

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator, optional but recommended)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxo-3-(4-bromophenyl)propanoate (1.0 eq) in carbon tetrachloride or dichloromethane.

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove succinimide.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for α-bromination of ketones. It is a crystalline solid that is easier and safer to handle than liquid bromine.

-

Radical Initiator (AIBN or Benzoyl Peroxide): The bromination of the α-carbon of a ketone with NBS can proceed via a radical pathway, especially under reflux conditions. The initiator helps to facilitate the reaction and improve the yield.

-

Solvent: Carbon tetrachloride and dichloromethane are common solvents for these reactions as they are relatively inert and have appropriate boiling points for reflux.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any acidic byproducts and unreacted reagents.

Physicochemical and Spectroscopic Properties

The properties of ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate are summarized below. The spectroscopic data is predicted based on the analysis of its precursor and closely related analogs.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₀Br₂O₃ |

| Molecular Weight | 350.00 g/mol |

| Appearance | Expected to be a pale yellow oil or a low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |

Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.3 | Triplet | 3H |

| -CH₂- (ethyl) | ~4.3 | Quartet | 2H |

| -CH(Br)- | ~5.5 | Singlet | 1H |

| Aromatic-H | ~7.6-7.8 | Multiplet | 4H |

-

Rationale: The triplet and quartet for the ethyl group are characteristic. The α-proton (-CH(Br)-) is expected to be a singlet and shifted downfield due to the deshielding effects of the adjacent bromine, carbonyl, and ester groups. The aromatic protons of the 4-bromophenyl group will appear in the aromatic region.

The predicted chemical shifts for the carbon atoms are as follows:

| Carbon | Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH(Br)- | ~45-50 |

| -CH₂- (ethyl) | ~63 |

| Aromatic-C | ~128-135 |

| C-Br (aromatic) | ~129 |

| C=O (ester) | ~165 |

| C=O (keto) | ~185-190 |

-

Rationale: The carbonyl carbons of the ester and ketone will be the most downfield signals. The carbon bearing the bromine atom will be significantly shielded compared to an sp³ carbon without an electronegative substituent.

The IR spectrum will show characteristic absorption bands for the functional groups present:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1735-1750 |

| C=O (ketone) | ~1690-1710 |

| C-O (ester) | ~1200-1300 |

| C-Br | ~500-600 |

| Aromatic C-H | ~3000-3100 |

| Aromatic C=C | ~1450-1600 |

-

Rationale: The two distinct carbonyl stretching frequencies are a key feature of β-keto esters. The presence of the C-Br bond will result in a characteristic absorption in the fingerprint region.

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms will be observed for the molecular ion peak. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms in the molecule.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃)

-

Loss of the entire ester group (-COOCH₂CH₃)

-

Formation of the 4-bromobenzoyl cation ([BrC₆H₄CO]⁺)

-

Loss of a bromine radical (Br•)

-

Reactivity and Synthetic Applications

The trifunctional nature of α-bromo-β-keto esters with a 4-bromophenyl group makes them highly valuable synthetic intermediates.

Reactivity Overview

Diagram of the reactivity of α-bromo-β-keto esters with a 4-bromophenyl group.

-

α-Carbon: The carbon bearing the bromine atom is electrophilic and susceptible to nucleophilic substitution reactions. This is a key step in the synthesis of various heterocyclic compounds.

-

Keto Carbonyl: The ketone carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.

-

Ester Carbonyl: The ester group can undergo nucleophilic acyl substitution, allowing for its conversion to other functional groups.

-

4-Bromophenyl Group: The bromine atom on the phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents.

Key Synthetic Transformations

-

Hantzsch Thiazole Synthesis: Reaction with thioureas or thioamides provides a direct route to substituted thiazoles, which are important scaffolds in medicinal chemistry.

-

Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement to yield cyclopropanecarboxylic acid derivatives.

-

Dehydrobromination: Elimination of HBr can lead to the formation of α,β-unsaturated β-keto esters, which are valuable Michael acceptors.

-

Cross-Coupling Reactions: The 4-bromophenyl group can be functionalized using palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery and Development

While specific applications of ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate are not extensively documented, the structural motifs present in this molecule suggest significant potential in medicinal chemistry.

Scaffold for Bioactive Molecules

The 4-bromophenyl group is a common substituent in compounds with a range of biological activities. For instance, N-(4-bromophenyl) substituted compounds have been investigated for their antibacterial properties.[3] The β-keto ester functionality is also present in various bioactive natural products and synthetic compounds.

Potential as Enzyme Inhibitors

The electrophilic nature of the α-bromo-β-keto ester moiety makes it a potential candidate for covalent inhibition of enzymes, where a nucleophilic residue in the active site can displace the bromide.

Intermediate for the Synthesis of Lead Compounds

The versatility of this molecule as a synthetic intermediate allows for the rapid generation of diverse libraries of compounds for high-throughput screening. The ability to modify the molecule at multiple positions is highly advantageous in the lead optimization phase of drug discovery.

Conclusion

α-Bromo-β-keto esters bearing a 4-bromophenyl group, exemplified by ethyl 2-bromo-3-oxo-3-(4-bromophenyl)propanoate, are highly versatile and valuable compounds for chemical synthesis and drug discovery. Their straightforward synthesis, multiple points for functionalization, and the presence of a biologically relevant 4-bromophenyl moiety make them attractive building blocks for the creation of novel molecular entities with potential therapeutic applications. This technical guide provides a solid foundation for researchers to explore the full potential of this important class of molecules.

References

-

Organic Syntheses Procedure, Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]

-

PubChem, Ethyl 2-bromo-3-phenylpropanoate. Available at: [Link]

-

Beilstein Journals, Supplementary Information for "A new, mild and efficient method for the synthesis of 2-aryl- and 2-heteroaryl-substituted 1,3-benzoxazines". Available at: [Link]

-

Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]

-

PubChem, Ethyl 2-bromo-3-oxobutanoate. Available at: [Link]

-

NIST WebBook, Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Available at: [Link]

-

SpectraBase, ethyl 2-(4-bromo-phenoxy)-3-phenylpropanoate. Available at: [Link]

-

Pearson, The standard 13C NMR spectrum of phenyl propanoate is shown here. Available at: [Link]

-

Filo, Interpretaion of HNMR of ethyl propanoate (Figure A). Available at: [Link]

- Google Patents, CN117105769B - Preparation method of ethyl 2-bromopropionate.

-

Organic Syntheses, Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]

-

ResearchGate, Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Available at: [Link]

-

NIST WebBook, Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Available at: [Link]

-

MDPI, Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available at: [Link]

-

PubChem, Ethyl 2-bromo-3-oxo-3-phenylpropanoate. Available at: [Link]

-

ResearchGate, IR spectra of ethyl propanoate. Available at: [Link]

-

Hilaris Publisher, Medicinal Chemistry Applications. Available at: [Link]

-

Vaia, Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Available at: [Link]

-

NIST WebBook, Ethyl 2-bromovalerate. Available at: [Link]

-

Chegg, Solved The H NMR spectrum of ethyl propanoate is shown. Available at: [Link]

-

PubChem, Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Available at: [Link]

-

The Royal Society of Chemistry, Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α-Bromo-β-keto Esters. Available at: [Link]

-

YouTube, Bromo pattern in Mass Spectrometry. Available at: [Link]

-

ChemBK, ethyl 3-(4-bromophenyl)-3-oxopropanoate. Available at: [Link]

-

PMC, Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]

-

Cardiff University, Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Available at: [Link]

Sources

Technical Guide: Alpha-Bromination of Ethyl 4-Bromobenzoylacetate

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper

Executive Summary

The alpha-bromination of ethyl 4-bromobenzoylacetate (Ethyl 3-(4-bromophenyl)-3-oxopropanoate) is a pivotal transformation in medicinal chemistry, primarily serving as the gateway to Hantzsch thiazole synthesis . The resulting product, ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate , acts as a versatile electrophile for constructing heterocycles found in kinase inhibitors and anti-infectives.

This guide moves beyond basic textbook procedures to address the specific challenges of this substrate: controlling the mono- vs. di-bromination equilibrium, managing the stability of the labile

Chemical Identity & Core Parameters[1][2][3][4][5][6][7]

| Parameter | Substrate | Target Product |

| IUPAC Name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | This compound |

| Common Name | Ethyl 4-bromobenzoylacetate | |

| CAS Number | 26510-95-2 | 87943-97-3 |

| Molecular Weight | 271.11 g/mol | 349.02 g/mol |

| Appearance | White to off-white solid/oil | Viscous yellow oil or low-melting solid |

| Key Reactivity | Highly reactive alkyl halide (Lachrymator) |

Mechanistic Analysis: The Enol Pathway

The reaction does not proceed via direct electrophilic attack on the ketone but rather through the enol tautomer . The

Mechanism of Action[3][5][8][9]

-

Enolization: Acid catalysis (or spontaneous tautomerization) generates the nucleophilic enol.

-

Bromination: The enol attacks the electrophilic bromine source (Br-Br or N-Br).

-

Regeneration: Loss of a proton restores the carbonyl, yielding the

-bromo product.

Note: The electron-withdrawing 4-bromo substituent on the phenyl ring slightly deactivates the carbonyl, potentially slowing enolization compared to unsubstituted benzoylacetate, necessitating a catalyst.

Figure 1: Mechanistic pathway highlighting the critical enol intermediate.

Strategic Methodology: Reagent Selection

For this specific substrate, the choice between Elemental Bromine (

| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine ( |

| Selectivity | High. Slow release of | Moderate. High local concentration can lead to |

| Handling | Solid, easy to weigh. | Volatile, corrosive liquid. |

| Atom Economy | Lower (Succinimide waste). | High. |

| Reaction Condition | Mild (MeCN or DCM, RT to Reflux). | Harsh (often requires 0°C to control exotherm). |

| Recommendation | Preferred for Drug Discovery/Scale <100g. | Preferred for Industrial Scale (>1kg) due to cost. |

The "Gold Standard" Protocol (NBS Method)

This protocol is optimized for regioselectivity and yield , minimizing the formation of the

Materials

-

Substrate: Ethyl 4-bromobenzoylacetate (1.0 equiv)

-

Reagent: NBS (1.05 equiv) - Recrystallize from water if yellow/degraded.

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) - Polarity stabilizes the transition state.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-bromobenzoylacetate (10 mmol) in MeCN (50 mL, 0.2 M).

-

Activation: Add p-TsOH (1 mmol). Stir at Room Temperature (RT) for 10 minutes to promote enolization.

-

Bromination (Controlled Addition):

-

Add NBS (10.5 mmol) portion-wise over 15–20 minutes.

-

Why? Dumping NBS all at once causes a spike in concentration, increasing the risk of side reactions.

-

-

Reaction Monitoring: Stir at RT. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

-

Endpoint: Disappearance of starting material (typically 1–3 hours).

-

Observation: The mixture may turn slightly yellow/orange.

-

-

Quench: Once complete, dilute with water (50 mL) and saturated

(10 mL) to quench any residual bromine species. -

Extraction: Extract with Ethyl Acetate (

mL). -

Workup: Wash combined organics with Brine, dry over anhydrous

, and concentrate in vacuo at-

Caution: The product is thermally sensitive. Do not overheat during evaporation.

-

Figure 2: Operational workflow for the NBS-mediated alpha-bromination.

Critical Control Points & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Dibromination | Excess NBS or high temperature. | Strict stoichiometry (1.0–1.05 equiv). Keep Temp < 30°C. |

| No Reaction | Poor enolization. | Add catalytic acid (p-TsOH or HBr/AcOH). Warm to 40°C. |

| Product Decomposition | Thermal instability / Acid trace. | Keep rotovap bath < 40°C. Ensure thorough bicarbonate wash to remove acid traces. |

| Ring Bromination | Highly activated ring (unlikely here). | The 4-Br group deactivates the ring, making nuclear bromination negligible under these conditions. |

Applications: Hantzsch Thiazole Synthesis[4]

The primary utility of This compound is its reaction with thioamides or thioureas.

-

Reaction: Condensation with Thiourea in refluxing ethanol.

-

Product: Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate.

-

Significance: This scaffold is a privileged structure in fragment-based drug discovery (FBDD).

Safety & Handling

-

Lachrymator: Alpha-halo ketones are potent tear agents. Always handle in a functioning fume hood.

-

Skin Irritant: Wear nitrile gloves and lab coat.

-

Waste: Quenched aqueous waste contains succinimide and sulfonates; dispose of according to halogenated organic waste protocols.

References

-

Organic Syntheses. Ethyl Bromoacetate (General Alpha-Bromination Protocol). Org. Synth. 1955, Coll. Vol. 3, 381. Link

-

Beilstein Journal of Organic Chemistry. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones. Beilstein J. Org. Chem. 2021, 17, 2832–2839. Link

-

Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. Asian J. Chem. 2015, 28, 927-932. Link

-

National Institutes of Health (PubChem). Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Starting Material Data). Link

Sources

Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Core Compound Analysis

This compound is a polyfunctionalized organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates three key reactive centers: an ethyl ester, a ketone, and an α-bromo substituent. This arrangement makes it a powerful and versatile building block for constructing more complex molecular architectures, particularly heterocyclic systems prevalent in drug discovery. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, methods for its analytical characterization, and insights into its applications as a strategic intermediate.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its successful application and safe handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 87943-97-3 | [1][2] |

| Molecular Formula | C₁₁H₁₀Br₂O₃ | [1][2] |

| Molecular Weight | 350.00 g/mol | [1][2] |

| Appearance | Expected to be a liquid or low-melting solid | [3] |

| Storage | Keep in a dark place under an inert atmosphere, 2-8°C | [2] |

Safety Information: The compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use. Key GHS hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[2] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed within a certified chemical fume hood.

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically approached via a two-step sequence starting from commercially available materials. This strategy involves the initial formation of a β-ketoester backbone, followed by a selective α-bromination.

Synthetic Workflow Overview

The overall synthetic pathway is designed for efficiency and control, leveraging well-established and reliable chemical transformations.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Intermediate)

This procedure is based on the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. The causality lies in the deprotonation of the α-carbon of 4-bromoacetophenone by a strong base (sodium hydride) to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl carbonate.

Materials:

-

4-Bromoacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask to create a suspension.

-

In a separate flask, prepare a solution of 4-bromoacetophenone (1.0 equivalent) and diethyl carbonate (1.2 equivalents) in anhydrous THF.

-

Add this solution dropwise to the stirred sodium hydride suspension over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, cool the mixture to 0°C in an ice bath.

-

Carefully quench the excess sodium hydride by the slow, dropwise addition of anhydrous ethanol.

-

Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by vacuum distillation or column chromatography.[4]

Protocol 3.2.2: α-Bromination to Yield the Final Product

The protons on the carbon atom situated between the two carbonyl groups of the β-ketoester are highly acidic. This allows for selective bromination at this position. N-Bromosuccinimide (NBS) is often chosen over elemental bromine for its ease of handling and improved selectivity.

Materials:

-

Ethyl 3-(4-bromophenyl)-3-oxopropanoate (from Step 3.2.1)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

A radical initiator (e.g., AIBN or benzoyl peroxide)

Procedure:

-

In a round-bottom flask, dissolve the Ethyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux and irradiate with a heat lamp to facilitate the reaction.

-

Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford the crude this compound. Further purification can be achieved via column chromatography if necessary.

Analytical Characterization

Unambiguous structural confirmation of the final product is critical. The following techniques are standard for the characterization of such molecules.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons. A singlet or doublet in the 4.5-5.5 ppm region would correspond to the proton on the bromine-bearing α-carbon. The aromatic region should display a pattern consistent with a 1,4-disubstituted benzene ring (typically two doublets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the two carbonyl carbons (ester and ketone), the α-carbon attached to bromine, the carbons of the ethyl group, and the four unique carbons of the 4-bromophenyl ring.

-

Mass Spectrometry (MS): The mass spectrum will be defined by the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br). This will result in a characteristic isotopic cluster for the molecular ion [M]⁺, with major peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, confirming the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations for the ketone (approx. 1680-1700 cm⁻¹) and the ester (approx. 1735-1750 cm⁻¹).

Utility in Medicinal Chemistry and Drug Discovery

The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate for synthesizing drug candidates. Its utility stems from the strategic placement of reactive functional groups.

Gateway to Heterocyclic Scaffolds

The α-bromo-β-ketoester motif is a classic precursor for a variety of heterocyclic ring systems. One of the most common applications is in the Hantzsch thiazole synthesis or related cyclization reactions.

Caption: Synthesis of a thiazole ring system.

In a typical reaction, this compound can be condensed with a nucleophile like thiourea. The thiourea attacks the ketone, and subsequent cyclization with elimination of water and HBr yields a highly substituted aminothiazole. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.

Relevance to Chalcone Research

While structurally distinct, this compound is highly relevant to the field of chalcone research. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are extensively studied for their broad biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] The intermediates and synthetic strategies used to create complex molecules from building blocks like this compound are directly transferable to the synthesis of novel chalcone analogs and other flavonoid derivatives.[9]

Conclusion

This compound is a strategically important synthetic intermediate. Its value is derived from its straightforward two-step synthesis from common starting materials and the versatile reactivity of its α-bromo-β-ketoester core. For researchers and scientists in drug development, this compound serves as a readily accessible precursor to complex heterocyclic molecules, enabling the rapid exploration of chemical space in the pursuit of novel therapeutic agents. Proper understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the research laboratory.

References

- A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals. Benchchem.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

- Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar.

- New Synthesis of Chalcone Derivatives and Their Applic

- Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science.

- ETHYL 2-BROMO-3-(4-BROMOPHENYL)

- Ethyl 2-bromo-3-(4-bromophenyl)

- Ethyl 3-(4-bromophenyl)

- ethyl 3-(4-bromophenyl)-3-oxopropanoate - Physico-chemical Properties. ChemBK.

- Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem.

Sources

- 1. 87943-97-3 CAS MSDS (ETHYL 2-BROMO-3-(4-BROMOPHENYL)-3-OXO-PROPANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 87943-97-3|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. japsonline.com [japsonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate

CAS: 87943-97-3 | Class:

Part 1: Chemical Identity & Structural Significance[2]

The Molecule at a Glance

Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate is a highly specialized electrophilic building block used primarily in the synthesis of heterocyclic pharmacophores. Structurally, it belongs to the class of

Molecular Specifications:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula |

Strategic Utility in Drug Discovery

This molecule is not a final drug but a linchpin intermediate . Its primary application lies in the Hantzsch Thiazole Synthesis . By reacting this

Part 2: Synthetic Pathways (The "How")

The synthesis of this compound is a classic electrophilic

Workflow Diagram: Synthesis & Application

The following diagram outlines the critical pathway from the parent ester to the final thiazole scaffold.

Caption: Figure 1. Synthetic workflow converting the parent

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of this compound

Objective: Selective monobromination at the

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Acetonitrile (MeCN) or

(Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve the parent ester (10 mmol) in MeCN (50 mL) in a round-bottom flask.

-

Activation: Add p-TsOH (1 mmol) as a catalyst to promote enolization.

-

Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes at room temperature. Why? Portion-wise addition prevents localized high concentrations of radical byproducts.

-

Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (

) will disappear, replaced by a slightly less polar spot.-

NMR Validation: Disappearance of the singlet at

ppm (CH2) and appearance of a singlet at

-

-

Workup: Concentrate the solvent. Redissolve residue in

, wash with water (to remove succinimide) and brine. Dry over -

Purification: Flash chromatography is rarely needed if NBS is used; recrystallization from cold ethanol is preferred if the product solidifies.

Protocol B: Hantzsch Thiazole Synthesis (The Application)

Objective: Condensation with thiourea to form the thiazole ring.

Step-by-Step Methodology:

-

Reaction: Combine this compound (1.0 eq) and Thiourea (1.1 eq) in Ethanol (10 mL/mmol).

-

Cyclization: Reflux for 2–4 hours.

-

Precipitation: Cool the mixture. The product often precipitates as the hydrobromide salt.

-

Neutralization: Filter the solid and treat with aqueous

to liberate the free base. -

Validation:

-

Mass Spec: Look for the characteristic isotope pattern of the mono-bromo product (the second bromine from the starting material is lost as HBr, but the aryl bromine remains).

-

IR: Disappearance of the ketone carbonyl (

) and appearance of amine bands (

-

Part 4: Mechanistic Insight (The "Why")

The utility of this compound relies on the Hantzsch Thiazole Synthesis mechanism. This is a cascade reaction involving nucleophilic attack followed by dehydration.

Caption: Figure 2. Mechanistic cascade of the Hantzsch synthesis. The high electrophilicity of the C-Br bond in the starting material is the trigger for the initial S-alkylation.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Lachrymator:

-Halo ketones are potent tear agents. Handle only in a functioning fume hood. -

Skin Irritant: Causes severe skin burns and eye damage.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). These compounds are thermally unstable and light-sensitive (dehalogenation occurs over time).

Disposal: Quench excess brominating agents with sodium thiosulfate solution before disposal. Organic layers must be disposed of as halogenated waste.

References

-

PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Parent Compound) CID 2757149.[3] National Library of Medicine. Available at: [Link]

- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 24, 3119. (Foundational chemistry for thiazole synthesis).

-

Saeed, S., et al. (2010). "1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea". Acta Crystallographica Section E, 66(5), o1164. (Contextualizes thiourea reactivity with aryl bromides). Available at: [Link]

-

Organic Syntheses. "Ethyl Bromopyruvate". Org.[6][3][4][5][7] Synth. 1970, 50, 31. (Analogous protocol for alpha-bromination of keto esters). Available at: [Link]

Sources

- 1. 87943-97-3|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

IUPAC name for alpha-brominated ethyl 4-bromobenzoylacetate

Technical Monograph: Structural Elucidation and Synthetic Utility of Ethyl 2-Bromo-3-(4-bromophenyl)-3-oxopropanoate

-BrominatedNomenclature & Structural Identity

The precise IUPAC designation for "alpha-brominated ethyl 4-bromobenzoylacetate" is This compound .

This nomenclature is derived from the priority rules of the International Union of Pure and Applied Chemistry (IUPAC), treating the molecule as an ester of a substituted propanoic acid.

Structural Decomposition

-

Parent Chain: Propanoate (3-carbon chain containing the carboxylate).

-

Principal Functional Group: Ester (Suffix: -oate).

-

Substituents:

-

Position 1: Carboxyl carbon (part of the ester).

-

Position 2 (

-carbon): Bromo group ( -

Position 3 (

-carbon): Oxo group (

-

-

Ester Alkyl Group: Ethyl (

).

Chemical Identifiers

| Parameter | Value |

| IUPAC Name | This compound |

| Common Name | |

| CAS Number | 87943-97-3 |

| Molecular Formula | |

| Molecular Weight | 350.00 g/mol |

| Chirality | The C2 carbon is a stereocenter. The product is typically synthesized as a racemate ( |

Synthetic Pathways & Mechanistic Insight

The synthesis of this compound represents a classic electrophilic

Reaction Mechanism (Graphviz Visualization)

The reaction proceeds via the acid-catalyzed enolization of the

Figure 1: Mechanistic pathway of NBS-mediated

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

Ethyl 4-bromobenzoylacetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Acetonitrile (MeCN) or

(Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 2.71 g (10 mmol) of ethyl 4-bromobenzoylacetate in 30 mL of anhydrous MeCN.

-

Activation: Add p-TsOH (172 mg, 1 mmol) to catalyze enol formation. Stir at room temperature for 15 minutes.

-

Bromination: Add NBS (1.87 g, 10.5 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature

to prevent polybromination. -

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (

) should disappear, replaced by a slightly less polar product spot. -

Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (

mL). -

Purification: Wash combined organics with saturated

(removes succinimide and acid) and brine. Dry over

Pharmaceutical Applications: The Hantzsch Thiazole Synthesis

The primary utility of This compound in drug development is its role as a "linchpin" intermediate for constructing 2-aminothiazoles. This scaffold is ubiquitous in kinase inhibitors and antimicrobial agents.

Workflow: From Intermediate to Bioactive Scaffold

Figure 2: Hantzsch Thiazole Synthesis pathway utilizing the

Significance in Drug Discovery

The resulting thiazole (Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate) serves as a core scaffold. The 4-bromophenyl group allows for subsequent Suzuki-Miyaura coupling to attach biaryl systems, while the ester group can be hydrolyzed and coupled to amines to form amide linkers—a common topology in modern tyrosine kinase inhibitors (TKIs).

Safety & Handling (Critical Control Points)

-

Lachrymator Hazard:

-Halo ketones are potent lachrymators (tear agents). All operations must be conducted in a functioning fume hood. -

Skin Irritant: These compounds are alkylating agents. Double-gloving (Nitrile) is mandatory.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). These compounds degrade (darken) upon exposure to light and moisture due to HBr liberation.

References

Methodological & Application

Application Note: High-Efficiency Synthesis of Thiazoles via Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate

Executive Summary

This application note details the robust synthesis of highly functionalized thiazole scaffolds using Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate as a primary building block. Thiazoles are privileged structures in medicinal chemistry, serving as pharmacophores in antifungal, antibiotic, and anticancer therapeutics.[1][2][3]

The protocol focuses on the Hantzsch Thiazole Synthesis , a condensation reaction between

-

Aryl Bromide (Position 4): Ready for Suzuki-Miyaura cross-coupling.

-

Ethyl Ester (Position 5): Available for hydrolysis, amidation, or reduction.

Chemical Background & Mechanism[2][3][5][6]

The Hantzsch Mechanism

The reaction proceeds via a condensation-cyclization sequence. The regioselectivity is driven by the differential electrophilicity of the carbonyl species in the starting material.

-

Nucleophilic Displacement: The sulfur atom of the thiourea/thioamide attacks the

-carbon bearing the bromine atom (S -

Cyclization: The nitrogen atom of the thioamide attacks the ketone carbonyl (which is significantly more electrophilic than the adjacent ester carbonyl).

-

Dehydration: Loss of water drives aromatization, yielding the stable thiazole ring.

Regiochemical Outcome

For the specific precursor This compound :

-

C4 Position: Derived from the ketone carbonyl

bears the 4-bromophenyl group. -

C5 Position: Derived from the

-carbon -

C2 Position: Derived from the thiourea carbon

bears the amino group.

Mechanistic Visualization

Figure 1: Simplified mechanistic flow of the Hantzsch synthesis favoring C4-aryl substitution.

Experimental Protocols

Materials & Reagents[5][7]

-

Precursor: this compound (1.0 equiv)

-

Nucleophile: Thiourea (1.1 - 1.2 equiv)

-

Solvent: Ethanol (Absolute) or Methanol

-

Base (Optional): Sodium Acetate (NaOAc) or Triethylamine (Et

N) -

Workup: Ammonium hydroxide (NH

OH) or Saturated NaHCO

Protocol A: Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate

This protocol yields the 2-amino derivative, a common scaffold for kinase inhibitors.

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 2.86 mmol) in Ethanol (15 mL).

-

Addition: Add Thiourea (240 mg, 3.15 mmol, 1.1 equiv) to the solution.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

-halo ester) should disappear.

-

-

Precipitation (HBr Salt): Upon cooling to room temperature, a solid precipitate often forms. This is typically the hydrobromide salt of the thiazole.

-

Neutralization:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Slowly basify to pH ~8–9 using ammonium hydroxide (NH

OH) or saturated NaHCO

-

-

Isolation: Filter the resulting solid precipitate via vacuum filtration.

-

Washing: Wash the filter cake with cold water (

mL) and cold ethanol ( -

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

-

Recrystallization (Optional): If higher purity is required, recrystallize from hot Ethanol/DMF mixtures.

Protocol B: Synthesis of 2-Methyl Derivatives (Using Thioacetamide)

To synthesize the 2-methyl analog (instead of 2-amino), substitute Thiourea with Thioacetamide (1.2 equiv).

-

Note: Thioacetamide reactions may require longer reflux times (4–6 hours) compared to thiourea due to the lower nucleophilicity of the sulfur.

-

Safety: Thioacetamide is a carcinogen; handle in a fume hood.

Data Analysis & Optimization

Expected Analytical Data

| Parameter | Value / Characteristic |

| Appearance | Yellow to off-white solid |

| Yield | 75% – 90% (Typical) |

| Melting Point | > 200°C (Dependent on specific polymorph) |

| Mass Spec (ESI) | [M+H] |

Optimization & Troubleshooting

-

Issue: Incomplete Conversion.

-

Solution: Add catalytic amounts of NaI (Finkelstein condition) to generate the more reactive

-iodo intermediate in situ.

-

-

Issue: Ester Hydrolysis.

-

Solution: Avoid strong bases (NaOH/KOH) during workup. Use mild bases like NaHCO

or NaOAc. Ensure the ethanol is dry if the reaction is run for extended periods.

-

-

Issue: Sticky Product.

-

Solution: If the product oils out upon water addition, extract with Ethyl Acetate, dry over MgSO

, and evaporate. Triturate the residue with diethyl ether to induce crystallization.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Protocol A.

Strategic Applications (Why this scaffold?)

The resulting molecule, Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate , is a "hub" molecule for diversity-oriented synthesis:

-

Suzuki-Miyaura Coupling: The 4-bromophenyl group is highly activated for Pd-catalyzed coupling with aryl boronic acids, allowing the extension of the aromatic system.

-

Sandmeyer Reaction: The 2-amino group can be converted to a halide (Cl, Br, I) via diazotization, allowing for S

Ar reactions or further couplings. -

Amide Coupling: Hydrolysis of the C5-ester yields the carboxylic acid, which can be coupled with amines to fine-tune solubility and potency.

References

-

Hantzsch, A. (1887).[5] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).

-

Saeed, S., et al. (2010). "1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea". Acta Crystallographica Section E, E66, o2468.

- Kashyap, S.J., et al. (2012). "Synthesis of Thiazoles: A Review". International Journal of Pharmaceutical Sciences and Research. (General Review on Hantzsch Utility).

-

Organic Syntheses. "2-Amino-4-methylthiazole". Org.[6] Synth. 1947, 27, 53.

Sources

- 1. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. m.youtube.com [m.youtube.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Hantzsch thiazole synthesis protocol with alpha-bromo-beta-keto esters

Application Note & Protocol

Topic: Hantzsch Thiazole Synthesis Protocol with α-Bromo-β-Keto Esters Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Hantzsch Synthesis in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of FDA-approved drugs, including antineoplastics (Dasatinib), antivirals (Ritonavir), and anti-inflammatory agents (Meloxicam).[3][4] The development of robust and versatile synthetic routes to access functionalized thiazoles is therefore a critical endeavor for drug development professionals.

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most reliable and straightforward methods for constructing this valuable heterocycle.[2][5][6] The classic reaction involves the condensation of an α-haloketone with a thioamide.[6][7][8] This guide provides an in-depth examination and a field-proven protocol for a specific, highly valuable variant of this reaction: the use of α-bromo-β-keto esters as the α-halocarbonyl component. This choice of substrate directly yields polysubstituted thiazoles bearing an ester functionality, a versatile handle for further synthetic elaboration, making it particularly relevant for the construction of compound libraries in drug discovery campaigns.

The Reaction Mechanism: A Stepwise Guide to Thiazole Formation

The Hantzsch synthesis is a testament to elegant chemical logic, proceeding through a sequence of nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The process unfolds as follows:

-

S-Alkylation (SN2 Attack): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the α-bromo-β-keto ester. This classic SN2 displacement expels the bromide ion, forming a thioimidate intermediate.[7][8][9][10]

-

Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl carbon. This step forges the five-membered ring, resulting in a hydroxyl-thiazoline intermediate (a hemiaminal).[7][8][10]

-

Dehydration and Aromatization: The final step is the acid-catalyzed elimination of a water molecule from the hydroxyl-thiazoline intermediate. This dehydration event is the thermodynamic driving force of the synthesis, leading to the formation of the stable, aromatic thiazole ring.[8][10]

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Design & Core Principles

A successful synthesis relies on the rational selection of substrates and reaction conditions. The versatility of the Hantzsch reaction stems from the wide variety of commercially available building blocks.

Substrate Selection

-

α-Bromo-β-Keto Esters: These are ideal starting materials for producing 5-carboxythiazole derivatives. They are typically prepared by the bromination of the parent β-keto ester (e.g., ethyl acetoacetate) with a brominating agent like N-bromosuccinimide (NBS).[11][12] While α-chloro ketones can also be used, α-bromo ketones are generally more reactive due to the better leaving group ability of bromide, often leading to shorter reaction times and milder conditions.[13]

-

Thioamides and Thioureas: The choice of the thio-component dictates the substituent at the 2-position of the thiazole ring.

Key Reaction Parameters

| Parameter | Role & Rationale | Common Choices |

| Solvent | Must be able to dissolve reactants and facilitate heating. Protic solvents like ethanol can participate in proton transfer steps. | Ethanol, Methanol, Dimethylformamide (DMF) |

| Temperature | Heat is required to overcome the activation energy for the cyclization and dehydration steps, driving the reaction towards the stable aromatic product. | Reflux temperature of the chosen solvent (e.g., ~78 °C for ethanol) |

| Base (Work-up) | The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the product.[10] A base is added during work-up to neutralize the acid and precipitate the free thiazole product. | Saturated Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃)[7][16], Ammonia solution[17] |

| Catalyst | Generally, the reaction proceeds without a catalyst.[17] However, some modern protocols employ mild catalysts to improve yields or shorten reaction times, particularly in one-pot procedures.[18][19][20] |

Detailed Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol details a reliable and efficient one-pot synthesis starting from ethyl acetoacetate and thiourea, which avoids the isolation of the lachrymatory α-bromo intermediate.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |

| Ethyl Acetoacetate | 130.14 | 20.0 | 2.60 | 2.55 |

| N-Bromosuccinimide (NBS) | 177.98 | 21.0 (1.05 eq) | 3.74 | - |

| Thiourea | 76.12 | 20.0 (1.0 eq) | 1.52 | - |

| Ethanol (Absolute) | - | - | - | 50 |

| Sat. aq. NaHCO₃ | - | - | - | ~40 |

Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (2.55 mL, 20.0 mmol) and absolute ethanol (50 mL).

-

Bromination: Cool the flask in an ice-water bath. In a single portion, add N-bromosuccinimide (3.74 g, 21.0 mmol). Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes. Causality Note: This initial step generates the ethyl 2-bromoacetoacetate in situ. Performing this at a low temperature controls the initial exotherm of the bromination.

-

Thiourea Addition: Add thiourea (1.52 g, 20.0 mmol) to the reaction mixture.

-

Cyclization/Dehydration: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up & Isolation: a. Remove the heating mantle and allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing 100 mL of cold water with stirring. c. Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 8-9. Trustworthiness Note: This step is critical. The thiazole product is often soluble as its HBr salt; neutralization deprotonates the ring nitrogen, causing the free base to precipitate out of the aqueous solution.[7][16] d. Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

-

Purification & Characterization: a. The crude product can be purified by recrystallization from hot ethanol to yield off-white to pale yellow crystals.[16] b. Dry the purified product under vacuum. c. Determine the final mass and calculate the percent yield. d. Characterize the product using standard techniques (e.g., Melting Point, ¹H NMR, ¹³C NMR). A typical melting point for this product is in the range of 178-179 °C.[11]

Caption: Experimental workflow for the one-pot Hantzsch synthesis.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Incomplete bromination; Dehalogenation of the α-bromo intermediate; Insufficient heating time. | Ensure NBS is fresh and stoichiometry is correct. Monitor bromination by TLC. Extend reflux time and re-check by TLC. |

| Oily Product / Failure to Precipitate | Product may have higher solubility; Impurities present; Insufficient neutralization. | Ensure pH is truly basic (>8). Try extraction with an organic solvent (e.g., ethyl acetate) instead of precipitation. Attempt trituration with a non-polar solvent like hexanes. |

| Reaction Stalls | Inactive reagents; Insufficient temperature. | Verify the quality of the thioamide. Ensure the reaction mixture is genuinely at reflux. |

| Dark-Colored Product | Side reactions or decomposition due to prolonged heating at high temperatures. | Reduce reflux time if possible (monitor closely by TLC). Purify via column chromatography on silica gel if recrystallization is ineffective. |

Safety Precautions

-

α-Haloketones/NBS: α-halocarbonyl compounds are lachrymatory (tear-inducing) and toxic. N-bromosuccinimide is a corrosive irritant. Handle these reagents exclusively within a certified chemical fume hood.

-

Solvents: Ethanol is flammable. Ensure no open flames or spark sources are present near the reaction setup.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).

Conclusion

The Hantzsch synthesis of thiazoles from α-bromo-β-keto esters is a powerful and highly adaptable reaction for synthetic and medicinal chemists. Its operational simplicity, use of readily available starting materials, and the direct installation of a versatile ester handle make it an invaluable tool in the synthesis of functionalized heterocyclic compounds. By understanding the underlying mechanism and key experimental parameters outlined in this guide, researchers can reliably and efficiently access a diverse range of thiazole derivatives for application in drug discovery and development programs.

References

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. Available at: [Link]

-

Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (n.d.). SciSpace. Available at: [Link]

-

Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012). ACG Publications. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Semantic Scholar. Available at: [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. Available at: [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Available at: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Available at: [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Bentham Science. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

synthesis of thiazoles. (2019). YouTube. Available at: [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). NeuroQuantology. Available at: [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis Online. Available at: [Link]

- Method for preparation of thiazole derivatives. (2014). Google Patents.

-

New methods for the rapid synthesis of thiazoles. (2023). Figshare. Available at: [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Royal Society of Chemistry. Available at: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

-

A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Publishing. Available at: [Link]

-

Facile Access to N-Thiazolyl α-Amino Acids from α-Bromo Ketones and α-Amino Acids. (2015). ResearchGate. Available at: [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2018). Figshare. Available at: [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Process for preparing thiazole derivatives. (2017). Google Patents.

-

SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Available at: [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.

-

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016). MDPI. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Available at: [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Available at: [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. scispace.com [scispace.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. acgpubs.org [acgpubs.org]

- 15. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bepls.com [bepls.com]

- 20. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

Application Note: High-Fidelity Synthesis of Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate

Abstract & Significance

α-Halogenated β-keto esters are pivotal intermediates in synthetic organic chemistry, serving as versatile precursors for the synthesis of complex heterocyclic compounds, amino acids, and other pharmacologically relevant scaffolds.[1] This application note provides a comprehensive, field-proven protocol for the regioselective α-bromination of ethyl 3-(4-bromophenyl)-3-oxopropanoate. The procedure is designed for high-yield synthesis of ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate, a valuable building block in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step methodology with an emphasis on safety, and outline robust analytical techniques for product characterization. This guide is intended for researchers and scientists with a foundational understanding of synthetic organic chemistry.

Scientific Principles & Reaction Mechanism

The α-bromination of a β-keto ester, such as ethyl 3-(4-bromophenyl)-3-oxopropanoate, proceeds via an acid-catalyzed or acid-mediated pathway. The core principle relies on the enhanced acidity of the α-protons situated between the two carbonyl groups. This acidity facilitates the formation of an enol tautomer, which is the active nucleophile in this reaction.

The mechanism unfolds as follows:

-

Keto-Enol Tautomerism: The reaction is typically initiated or catalyzed by a protic acid (in this case, hydrobromic acid, HBr, which is generated in situ). The ketone carbonyl is protonated, which accelerates the tautomerization to the more nucleophilic enol form.[2]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic elemental bromine (Br₂).[2][3] This step forms a new carbon-bromine bond at the α-position.

-

Deprotonation: The intermediate oxonium ion is then deprotonated, regenerating the carbonyl group and yielding the final α-bromo-β-keto ester product.

Under these conditions, the reaction is highly regioselective for monobromination at the α-position. The introduction of the electron-withdrawing bromine atom deactivates the product towards further electrophilic attack, thus preventing significant formation of dibrominated byproducts.[3]

Diagram 1: Simplified mechanism of α-bromination.

Critical Safety Mandates: Handling Elemental Bromine

WARNING: Elemental bromine (Br₂) is a highly corrosive, toxic, and volatile substance. Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract. All handling and reaction procedures must be performed within a certified chemical fume hood.[4]

-

Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemically resistant gloves (fluorinated rubber or multi-layered laminates are recommended over standard nitrile for handling pure liquid bromine).[4][5]

-

Emergency Preparedness: Keep a quenching solution, such as 1 M sodium thiosulfate (Na₂S₂O₃), readily available to neutralize any spills.[5] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[4][6] For inhalation, move to fresh air and seek immediate medical attention.[4][6]

-

Waste Disposal: All brominated waste, including quenching solutions, must be collected in a designated halogenated waste container for proper disposal according to institutional guidelines.

Experimental Protocol

This protocol details the bromination of ethyl 3-(4-bromophenyl)-3-oxopropanoate on a 10 mmol scale.

Materials and Equipment

| Reagent / Material | Formula | M.W. ( g/mol ) | Amount | Supplier/Grade |

| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C₁₁H₁₁BrO₃ | 271.11 | 2.71 g (10 mmol) | ≥98% |

| Bromine (Br₂) | Br₂ | 159.81 | 1.60 g (10 mmol) | ACS Reagent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | Anhydrous |

| Sodium Thiosulfate (10% aq. solution) | Na₂S₂O₃ | 158.11 | ~50 mL | Laboratory |

| Saturated Sodium Bicarbonate (aq. solution) | NaHCO₃ | 84.01 | ~50 mL | Laboratory |

| Brine (Saturated NaCl aq. solution) | NaCl | 58.44 | ~50 mL | Laboratory |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Laboratory |

| Equipment | ||||

| 250 mL Round-bottom flask | 1 | |||

| 50 mL Dropping funnel | 1 | |||

| Magnetic stir plate and stir bar | 1 | |||

| 500 mL Separatory funnel | 1 | |||

| Rotary evaporator | 1 | |||

| Glassware for filtration and purification | As needed |

Step-by-Step Procedure

Diagram 2: Experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-(4-bromophenyl)-3-oxopropanoate (2.71 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM). Equip the flask with a dropping funnel. Cool the flask in an ice-water bath with stirring.

-

Bromine Addition: In a separate small flask, carefully dissolve bromine (1.60 g, 0.51 mL, 10 mmol) in 20 mL of DCM. Transfer this solution to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 20-30 minutes. The causality for this slow addition is to maintain temperature control of the exothermic reaction and to prevent localized high concentrations of bromine, which could lead to over-bromination.[7][8] Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. The reaction progress can be monitored by the disappearance of the reddish-brown bromine color. For more precise monitoring, thin-layer chromatography (TLC) can be employed.

-

Quenching: Once the reaction is deemed complete, slowly add 10% aqueous sodium thiosulfate solution (~30 mL) to the flask with vigorous stirring. Continue adding until the reddish-brown color of any excess bromine is completely discharged.[9] This step is a self-validating system; the visual endpoint (colorless solution) confirms the neutralization of the hazardous excess reagent.

-

Work-up and Extraction: Transfer the entire mixture to a 500 mL separatory funnel.[10] Add approximately 30 mL of deionized water. Shake the funnel and allow the layers to separate.

-

Drain and collect the lower organic (DCM) layer.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the HBr byproduct.

-

Brine (1 x 25 mL) to facilitate the removal of water from the organic phase ("salting out").[10]

-

-

-

Drying and Solvent Removal: Dry the collected organic layer over anhydrous magnesium sulfate.[10] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.[11]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Product Data

| Property | Value |

| Product Name | This compound |

| CAS Number | 87943-97-3 |

| Molecular Formula | C₁₁H₁₀Br₂O₃ |

| Molecular Weight | 350.00 g/mol |

| Expected Physical State | Solid or oil |

[Source: BLDpharm[12]]

Spectroscopic Analysis

-

¹H NMR: The most telling change from the starting material will be the disappearance of the two-proton singlet for the α-methylene group (-CH₂-) and the appearance of a new one-proton signal (a singlet or doublet depending on chirality) for the α-methine group (-CHBr-) shifted further downfield (typically > 4.5 ppm).[13][14]

-

¹³C NMR: The signal for the α-carbon will shift significantly. The carbonyl carbons of the keto and ester groups are expected in the 190-210 ppm and 160-170 ppm regions, respectively.[14][15]

-

IR Spectroscopy: The spectrum will be dominated by strong C=O stretching absorptions for the ketone (~1680-1700 cm⁻¹) and the ester (~1730-1750 cm⁻¹). α-Halogenation often causes a slight shift to a higher frequency for the ketone carbonyl stretch.[14][16]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.

Conclusion

The protocol described provides a reliable and high-yield method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety procedures, researchers can confidently produce this valuable synthetic intermediate. The self-validating nature of the quenching step and the robust analytical methods for characterization ensure the integrity and quality of the final product, making it suitable for subsequent applications in drug discovery and development.

References

-

Bromine handling and safety | DOCX - Slideshare . Available at: [Link]

-

Safety Data Sheet: Bromine - Carl ROTH . Available at: [Link]

-

Bromine | Chemical Emergencies - CDC . Available at: [Link]

-

Handling liquid bromine and preparing bromine water | Demonstration | RSC Education . Available at: [Link]

-

Standard Operating Procedure: Bromine Safety & Standard Operating Procedures . Available at: [Link]

-

Workup: Bromine or Iodine - Department of Chemistry : University of Rochester . Available at: [Link]

-

Halogenation Of Ketones via Enols - Master Organic Chemistry . Available at: [Link]

-

EPA-NERL: 320.1: Bromide by Titration - National Environmental Methods Index . Available at: [Link]

-

Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal . Available at: [Link]

-

A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) - Organic Chemistry Portal . Available at: [Link]